molecular formula C41H72O15 B1246521 [(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate

[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate

カタログ番号 B1246521
分子量: 805 g/mol
InChIキー: ZDTPAUDBSLWUGF-CYGHGRBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate is a natural product found in Gliocladium and Sphaerostilbella with data available.

科学的研究の応用

Solubility Characteristics

The solubility of various saccharides, including [(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] related compounds, has been extensively studied. These saccharides' solubilities in ethanol–water mixtures are influenced by equilibrium temperature and ethanol mass fraction. This understanding is crucial for applications involving their use in solution-based processes (Gong et al., 2012).

Chemical Synthesis and Characterization

Research has delved into the synthesis and characterization of molecules structurally similar to the specified compound. These studies focus on the creation of specific molecular structures and configurations, which are vital for the development of various pharmaceutical and chemical applications (Meilert et al., 2004).

Biological Activity and Potential Therapeutic Use

Studies have also explored the biological activity of compounds related to [(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] derivatives. These investigations aim to identify potential therapeutic uses, particularly in targeting specific diseases or conditions. The focus is on understanding how these compounds interact with biological systems and their efficacy in various treatments (Ueno et al., 1989).

Molecular Combinations and Antioxidant Activities

Research has also been conducted on molecular combinations involving similar compounds, particularly in the context of their antioxidant activities. These studies are crucial for understanding how such compounds can be used to combat oxidative stress, a key factor in many chronic diseases (Manfredini et al., 2000).

特性

分子式

C41H72O15

分子量

805 g/mol

IUPAC名

[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate

InChI

InChI=1S/C41H72O15/c1-11-20(2)12-21(3)13-26(8)38(56-41-37(52)36(51)35(50)31(19-44)54-41)27(9)15-24(6)32(47)22(4)14-23(5)33(48)25(7)16-28(10)40(53)55-39(30(46)18-43)34(49)29(45)17-42/h13-16,20-22,25,27,29-39,41-52H,11-12,17-19H2,1-10H3/b23-14+,24-15+,26-13+,28-16+/t20-,21-,22-,25-,27-,29+,30+,31+,32-,33+,34+,35+,36-,37-,38+,39+,41-/m0/s1

InChIキー

ZDTPAUDBSLWUGF-CYGHGRBGSA-N

異性体SMILES

CC[C@H](C)C[C@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/C(=O)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

正規SMILES

CCC(C)CC(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OC(C(CO)O)C(C(CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O

同義語

TMC 171A
TMC-171A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。